molecular formula C20H19NO3 B1331337 1-Fmoc-4-piperidone CAS No. 204376-55-6

1-Fmoc-4-piperidone

Cat. No. B1331337
M. Wt: 321.4 g/mol
InChI Key: AMWDMRLGMSQZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fmoc-4-piperidone is a chemical compound that is part of a broader class of Fmoc-modified amino acids and peptides. These compounds are characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is known for its self-assembly features and potential applications in various fields due to its hydrophobicity and aromaticity . The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) as a protective group for amino acids, which can be removed by secondary amines like piperidine .

Synthesis Analysis

The synthesis of Fmoc-modified peptides, including those derived from 1-Fmoc-4-piperidone, typically involves solid-phase peptide synthesis techniques. The Fmoc group is strategically used to protect the amino group during the synthesis process and is later removed by amines such as piperidine, which has been shown to be more efficient than other secondary amines like morpholine . The use of piperidine is also preferred due to its ability to minimize side reactions and by-product formation .

Molecular Structure Analysis

The molecular structure of 1-Fmoc-4-piperidone includes the Fmoc protective group attached to a 4-piperidone moiety. The presence of the Fmoc group significantly influences the physical and chemical properties of the molecule, such as its solubility and reactivity. The aromatic nature of the Fmoc group also plays a role in the self-assembly and interaction of these molecules .

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group of 1-Fmoc-4-piperidone is removed through a reaction with secondary amines like piperidine, which is a crucial step in the synthesis of peptides . Additionally, 4-piperidone derivatives can react selectively with aromatic hydrocarbons to form linear polymers, or undergo self-polymerization to yield hyperbranched polymers . These reactions highlight the versatility of 4-piperidone derivatives in creating a variety of polymeric structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Fmoc-4-piperidone are influenced by both the Fmoc and piperidone components. The Fmoc group imparts hydrophobicity and contributes to the self-assembly behavior of the molecule . The piperidone moiety, being a lactam, has the potential to engage in various chemical reactions, including polymerization . The choice of deprotection reagent, such as piperidine, can affect the yield and purity of the final peptide product, with considerations for toxicity and environmental impact also playing a role .

Future Directions

The future of peptide-based drugs is promising, and the use of 1-Fmoc-4-piperidone in peptide synthesis plays a significant role in this field . The development and use of this N-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes is an area of ongoing research .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWDMRLGMSQZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352991
Record name 1-Fmoc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fmoc-4-piperidone

CAS RN

204376-55-6
Record name 1-Fmoc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Segura - 2021 - repository.tcu.edu
The objective of this project is to make a vaccine that will negate the effects of the powerful opioid fentanyl in the long term. Fentanyl is a strong synthetic opioid that is 50 to 100 times …
Number of citations: 2 repository.tcu.edu

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